N-benzyl-6-methyl-1H-benzimidazol-2-amine
Description
Significance of the Benzimidazole (B57391) Heterocyclic Scaffold in Modern Research
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, holds a privileged position in the landscape of modern chemical and pharmaceutical research. rsc.orgnih.gov This structural motif is a key component in a multitude of biologically active compounds, including the naturally occurring N-ribosyl-5,6-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. nih.gov The versatility of the benzimidazole ring system, with its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties.
In medicinal chemistry, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govrsc.org The structural resemblance of benzimidazole to purine (B94841) nucleobases enables these compounds to interact with various biological targets, such as enzymes and receptors, thereby eliciting a therapeutic response. The stability of the benzimidazole core and its ability to participate in hydrogen bonding and π-π stacking interactions contribute to its efficacy as a pharmacophore. rsc.org
Overview of N-benzyl-6-methyl-1H-benzimidazol-2-amine within the Landscape of Benzimidazole Derivatives Research
The 2-amino benzimidazole moiety is a common starting point for the synthesis of more complex heterocyclic systems and has been a focus of extensive research. researchgate.net The N-benzyl group can enhance the lipophilicity of the molecule, potentially influencing its cell permeability and interaction with biological targets. ijper.org The methyl group at the 6-position can affect the electronic properties of the benzimidazole ring system and provide an additional site for potential metabolic transformations.
Research into N-benzyl-1H-benzimidazol-2-amine derivatives has revealed their potential in various therapeutic areas. For instance, series of these compounds have been synthesized and evaluated for their in vitro activity against different species of Leishmania, the causative agent of leishmaniasis. rsc.orgnih.gov This highlights the role of such compounds as leads in drug discovery programs. Furthermore, the this compound scaffold serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the expected physicochemical properties can be inferred from related compounds. A data table summarizing these predicted and known properties of similar benzimidazole derivatives is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported; related compounds have a wide range of melting points. |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
Synthesis and Characterization
The synthesis of this compound typically follows a two-step procedure common for N-substituted 2-aminobenzimidazoles. nih.gov
Step 1: Synthesis of 6-methyl-1H-benzimidazol-2-amine
The initial step involves the cyclization of 4-methyl-1,2-phenylenediamine with a cyanating agent. A common method is the reaction with cyanogen (B1215507) bromide in a suitable solvent.
Step 2: N-benzylation
The second step is the N-alkylation of the exocyclic amino group of 6-methyl-1H-benzimidazol-2-amine with benzyl (B1604629) chloride or benzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
The final product, this compound, would then be purified using standard techniques such as recrystallization or column chromatography.
Characterization
The characterization of this compound would be accomplished using a variety of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would confirm the presence of the benzyl and methyl protons, as well as the aromatic protons of the benzimidazole ring system. The chemical shifts and coupling constants would provide detailed information about the structure.
¹³C NMR spectroscopy would show the expected number of carbon signals, corresponding to the different carbon environments within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C-N bonds, as well as the aromatic C-H and C=C stretching vibrations.
Chemical Reactivity and Potential Derivatization
The chemical reactivity of this compound is primarily centered around the amino group and the benzimidazole ring system.
The exocyclic amino group can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reaction with isocyanates and isothiocyanates: To form urea (B33335) and thiourea (B124793) derivatives, respectively.
The benzimidazole ring itself can also undergo further substitution, although this is less common. The nitrogen atoms of the imidazole ring can be further alkylated or can coordinate with metal ions.
Academic and Research Applications
This compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities. For example, related N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and tested for their antileishmanial activity. rsc.orgnih.gov
In a broader context, the 2-aminobenzimidazole (B67599) core is a versatile synthon for the preparation of a wide variety of substituted benzimidazoles and fused heterocyclic systems. researchgate.net These resulting compounds are often screened for various pharmacological activities. Therefore, this compound is primarily utilized as a research chemical and an intermediate in the discovery and development of new chemical entities.
Comparative Analysis with Other Benzimidazole Derivatives
To better understand the properties of this compound, it is useful to compare it with other relevant benzimidazole derivatives. The following table provides a comparative analysis of its expected spectroscopic properties with those of the parent 2-aminobenzimidazole and the unmethylated N-benzyl-1H-benzimidazol-2-amine.
| Compound | Key ¹H NMR Signals (δ, ppm) (Illustrative) | Key ¹³C NMR Signals (δ, ppm) (Illustrative) |
| 2-Aminobenzimidazole | Aromatic protons (~7.0-7.5 ppm), NH₂ protons (broad singlet) | Aromatic carbons (~110-140 ppm), C2 (~155 ppm) |
| N-Benzyl-1H-benzimidazol-2-amine | Aromatic protons of benzimidazole and benzyl groups (~7.0-7.6 ppm), CH₂ protons (~4.5 ppm), NH proton (broad singlet) | Aromatic carbons (~110-140 ppm), C2 (~154 ppm), CH₂ carbon (~48 ppm) |
| This compound | Aromatic protons of benzimidazole and benzyl groups (~6.9-7.5 ppm), CH₂ protons (~4.5 ppm), CH₃ protons (~2.4 ppm), NH proton (broad singlet) | Aromatic carbons (~110-140 ppm, with additional signals due to methyl substitution), C2 (~154 ppm), CH₂ carbon (~48 ppm), CH₃ carbon (~21 ppm) |
The introduction of the benzyl group in N-benzyl-1H-benzimidazol-2-amine introduces characteristic signals for the benzylic protons and the additional aromatic protons. In this compound, the presence of the methyl group would lead to an additional singlet in the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum. The electronic effect of the methyl group may also cause slight shifts in the signals of the aromatic protons and carbons of the benzimidazole ring compared to the unmethylated analogue.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXFHYBKADLJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Pathways to N-benzyl-6-methyl-1H-benzimidazol-2-amine and Analogous Structures
The synthesis of the target compound typically involves a two-stage approach: first, the formation of the 6-methyl-1H-benzimidazol-2-amine scaffold, and second, the N-alkylation of the benzimidazole (B57391) ring with a benzyl (B1604629) group.
The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon synthon, such as carboxylic acids, aldehydes, or their derivatives. enpress-publisher.comsemanticscholar.orgjyoungpharm.orgthieme-connect.com For 2-aminobenzimidazoles specifically, reagents like cyanogen (B1215507) bromide or cyanamide are frequently employed.
To synthesize the precursor for the target molecule, 4-methyl-1,2-phenylenediamine is reacted with cyanogen bromide. This reaction proceeds via the formation of a guanidine-like intermediate which subsequently undergoes intramolecular cyclization to yield 6-methyl-1H-benzimidazol-2-amine. Alternative syntheses of 2-aminobenzimidazoles involve the reaction of o-phenylenediamines with thioureas in the presence of an oxidizing agent like mercuric oxide, which facilitates the ring closure. google.com
The general scheme for this condensation is as follows:
Step 1: Nucleophilic attack of one amino group of the o-phenylenediamine onto the electrophilic carbon of the C1 synthon (e.g., cyanogen bromide).
Step 2: Formation of an intermediate, such as an N-(o-aminophenyl)cyanamide.
Step 3: Intramolecular cyclization where the second amino group attacks the nitrile carbon.
Step 4: Tautomerization to form the stable aromatic 2-aminobenzimidazole (B67599) ring.
Low yields have been reported when using hydrochloride salts of o-phenylenediamine with cyanamide. researchgate.net
| o-Phenylenediamine Derivative | Carbonyl/C1 Source | Catalyst/Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Various Aldehydes | NH₄Cl, CHCl₃, rt, 4h | 2-Aryl-1H-benzimidazole | 75-94% | jyoungpharm.orgnih.gov |
| o-Phenylenediamine | Carboxylic Acids | NH₄Cl, EtOH, 80-90°C | 2-Substituted-1H-benzimidazole | 72-90% | semanticscholar.org |
| 4-methyl-1,2-phenylenediamine | Cyanogen Bromide | Base, Alcohol solvent | 6-methyl-1H-benzimidazol-2-amine | Variable | General Method |
| N-(o-aminophenyl)thiourea | - (Internal Cyclization) | HgO, Ethanol, 70-75°C | 2-aminobenzimidazole | 84% | google.com |
Once the 6-methyl-1H-benzimidazol-2-amine core is formed, the benzyl group is introduced via N-alkylation. jyoungpharm.org This reaction targets one of the nitrogen atoms of the imidazole (B134444) ring. The presence of two nitrogen atoms (N1 and N3) and an exocyclic amino group presents a challenge in regioselectivity. However, alkylation typically occurs preferentially on the ring nitrogens.
The reaction is generally carried out by treating the 2-aminobenzimidazole derivative with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. The base, commonly sodium hydroxide, potassium carbonate, or an organic base like triethylamine, deprotonates the N-H of the imidazole ring, increasing its nucleophilicity. google.com The choice of solvent and reaction conditions can influence the ratio of N1 versus N3 alkylation, although for a symmetrical intermediate, this is not a concern until the first substitution occurs.
A typical procedure involves:
Dissolving 6-methyl-1H-benzimidazol-2-amine in a suitable solvent (e.g., ethanol, DMF, or acetone).
Adding a base to generate the benzimidazolide anion.
Adding the benzyl halide dropwise at a controlled temperature.
Stirring the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC). google.comijper.org
The reaction of 1H-benzo[d]imidazol-2-amine with benzyl halides is a known route to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com
To address drawbacks of conventional heating methods, such as long reaction times and the use of harsh conditions, microwave-assisted organic synthesis has emerged as a powerful tool. tandfonline.com This technology can dramatically accelerate both the initial ring-forming condensation and the subsequent N-alkylation step. connectjournals.com
Microwave irradiation facilitates rapid heating of the reaction mixture, leading to significant rate enhancements. For the synthesis of benzimidazole derivatives, microwave-assisted condensation of o-phenylenediamines with carboxylic acids or other reagents can reduce reaction times from hours to minutes and often results in higher yields and cleaner products. unito.it Similarly, N-alkylation reactions under microwave conditions are often more efficient, requiring shorter times and milder conditions than their conventional counterparts. researchgate.net This method is considered an environmentally benign "green chemistry" approach. thieme-connect.com
| Reaction Type | Method | Typical Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|
| Condensation (o-phenylenediamine + formic acid) | Conventional (Reflux) | Hours | Moderate | |
| Condensation (o-phenylenediamine + formic acid) | Microwave | Minutes | High | |
| Condensation (o-phenylenediamine + carboxylic acid) | Conventional (High Temp) | Hours | Variable | connectjournals.com |
| Condensation (o-phenylenediamine + carboxylic acid) | Microwave (Catalyst-free) | ~25 minutes | Good | thieme-connect.comunito.it |
Mechanistic Investigations of Benzimidazole Ring Formation and Derivatization
The mechanism of benzimidazole formation from o-phenylenediamine and a carbonyl compound (like an aldehyde) under acidic or oxidative conditions has been studied. acs.orgsemanticscholar.org The generally accepted pathway involves several key steps:
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon.
Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation or rearrangement to form the stable, aromatic benzimidazole ring. In many syntheses, an oxidizing agent is either explicitly added or atmospheric oxygen serves this role to facilitate the final aromatization step. semanticscholar.org
Studies on the cyclization of monoacyl-o-phenylenediamines indicate that for the dehydration and ring closure to occur, a hydrogen atom must be available on each of the two nitrogen atoms. instras.com
The mechanism for N-alkylation is a standard nucleophilic substitution (S_N2) reaction. The benzimidazolide anion, formed by the action of a base, acts as the nucleophile, attacking the electrophilic methylene carbon of the benzyl halide and displacing the halide ion as the leaving group.
Advanced Synthetic Approaches
Research continues to focus on developing more efficient, selective, and environmentally friendly methods for benzimidazole synthesis through the use of advanced catalytic systems.
A wide array of catalysts has been developed to promote the synthesis of benzimidazoles, improving yields and allowing for milder reaction conditions. researchgate.net These can be broadly categorized:
Brønsted and Lewis Acid Catalysts: Acids such as p-toluenesulfonic acid, chlorosulfonic acid, and various Lewis acids like lanthanum chloride or titanium tetrachloride mono-triflate can activate the carbonyl group or orthoester, facilitating the initial condensation with o-phenylenediamine. rsc.org Ammonium chloride (NH₄Cl) has been used as a commercially available and environmentally benign catalyst for this condensation. nih.gov
Metal Catalysts: A diverse range of metal-based catalysts, including those based on copper, palladium, zinc, cobalt, and iron, have been employed. semanticscholar.orgresearchgate.netorganic-chemistry.org Supported gold nanoparticles have been shown to effectively promote the selective synthesis from o-phenylenediamine and aldehydes. mdpi.com Copper catalysts, such as Cu(OAc)₂ or copper oxide nanoparticles, are particularly useful for both the initial cyclization and for subsequent N-arylation/alkylation reactions, often proceeding via C-N bond formation pathways. organic-chemistry.orgnih.gov
Nanoparticle Catalysts: The use of nanocatalysts, such as CuO, AlOOH–SO₃, or H₂O₂/TiO₂ P25 systems, offers advantages like high efficiency, mild reaction conditions (often solvent-free), and the potential for catalyst recovery and reuse. nih.govsemanticscholar.org
| Catalyst | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | o-Phenylenediamine + Carbonyl compounds | Commercial, environmentally benign | jyoungpharm.orgnih.gov |
| Cu(OH)₂ | o-Phenylenediamine + Aldehydes | Ambient temperature, good yield | semanticscholar.org |
| Supported Gold Nanoparticles | o-Phenylenediamine + Aldehydes | High yields (80-98%), selectivity | mdpi.com |
| VOSO₄ | o-Phenylenediamine + Aldehydes | High yields, recyclable catalyst, scalable | rsc.org |
| CuO Nanoparticles | o-Phenylenediamine + Aldehydes | Solvent-free, reusable (8 runs) | nih.gov |
| p-Toluenesulfonic acid | o-Phenylenediamines + Aldehydes | Solvent-free, grinding, short reaction time | nih.govrsc.org |
Chemical Reactivity and Functional Group Transformations
The unique arrangement of the benzimidazole core, substituted with a benzyl group at the N1 position and an amino group at the C2 position, allows for a diverse range of chemical reactions. The electron-donating nature of both the amino group and the imidazole ring influences the reactivity of the entire molecule.
Nucleophilic Substitution Reactions Involving the Amine Moiety
The exocyclic amino group at the 2-position of the benzimidazole ring is nucleophilic and can readily participate in substitution reactions with various electrophiles. nih.gov This reactivity allows for the straightforward introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives. Synthetic chemists utilize the 2-aminobenzimidazole structure as a foundational building block for producing medicinally significant molecules through N-substitution reactions. eurekaselect.com
Common transformations include acylation and alkylation. For instance, N-substituted 2-aminobenzimidazoles can be synthesized through reactions with aliphatic halides, acid chlorides, and esters. eurekaselect.com A specific example involves the reaction of 1-benzyl-1H-benzo[d]imidazol-2-amines with phenylchloroformate in the presence of potassium hydroxide and potassium iodide. connectjournals.com This reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the chloroformate, resulting in the formation of the corresponding phenylcarbamate derivative. connectjournals.com
| Reactant | Reagent | Conditions | Product Type |
| N-benzyl-2-aminobenzimidazole | Phenylchloroformate | KOH, KI, 80°C | Phenylcarbamate |
| 2-Aminobenzimidazole | Acid Chlorides | Base | N-acyl-2-aminobenzimidazole |
| 2-Aminobenzimidazole | Alkyl Halides | Base | N-alkyl-2-aminobenzimidazole |
This table summarizes common nucleophilic substitution reactions at the 2-amino position of the benzimidazole core.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The fused benzene ring of the benzimidazole system can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the activating and directing effects of the substituents. The 2-amino group (or its imino tautomer) and the imidazole ring are electron-donating, thus activating the benzene ring towards electrophilic attack.
Research on analogous compounds, such as 1-alkyl-2-aminobenzimidazoles, provides insight into these reactions. For example, the bromination of 1-alkyl-2-aminobenzimidazoles can yield both 5-bromo and 5,6-dibromo derivatives. researchgate.net Similarly, nitration of these compounds typically results in the formation of 5,6-dinitro-2-aminobenzimidazoles. researchgate.net These substitutions occur preferentially at the 5- and 6-positions (para and meta to the imidazole fusion), which are activated by the heterocyclic system. For this compound, the pre-existing methyl group at the 6-position would sterically and electronically influence the position of further substitution, likely directing incoming electrophiles to the 4-, 5-, or 7-positions.
| Reaction Type | Reagent(s) | Typical Position(s) of Substitution | Product Example (on 1-alkyl-2-aminobenzimidazole) |
| Bromination | Br₂ / HBr | 5- and 6- | 5-Bromo- and 5,6-dibromobenzimidazoles researchgate.net |
| Nitration | HNO₃ / H₂SO₄ | 5- and 6- | 5,6-Dinitro-2-aminobenzimidazoles researchgate.net |
This table outlines typical electrophilic aromatic substitution reactions on the benzene moiety of the 2-aminobenzimidazole scaffold.
Coordination Chemistry: Formation of Metal Complexes
Benzimidazole derivatives are excellent ligands for a variety of metal ions, owing to the presence of the pyridine-type nitrogen atom (N3) in the imidazole ring, which has a lone pair of electrons available for coordination. this compound can act as a monodentate ligand, coordinating to metal centers through this tertiary nitrogen atom.
Studies on 2-aminobenzimidazole and its derivatives show the formation of stable complexes with numerous transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netrsc.org The general formula for many of these complexes is [M(L)₂X₂], where M is the metal ion, L is the benzimidazole ligand, and X is an anion like a halide or nitrate. researchgate.netrsc.org The geometry of these complexes varies depending on the metal ion and the ligands. For instance, Co(II) and Zn(II) complexes often adopt a tetrahedral geometry, while Cu(II) complexes can exhibit a square-planar configuration. researchgate.net The coordination of the metal to the N3 atom is confirmed by shifts in the C=N stretching vibration in the infrared spectra of the complexes compared to the free ligand. nih.gov
| Metal Ion (M) | General Formula | Typical Geometry |
| Co(II) | [Co(L)₂(NO₃)₂] | Tetrahedral researchgate.net |
| Ni(II) | [Ni(L)₂(NO₃)₂] | Tetrahedral researchgate.net |
| Cu(II) | [Cu(L)₂(NO₃)₂] | Square-planar researchgate.net |
| Zn(II) | [Zn(L)₂(NO₃)₂] | Tetrahedral researchgate.net |
This table presents a summary of metal complexes formed with 2-aminobenzimidazole ligands (L), showcasing the metal ion, general formula, and common coordination geometries.
Advanced Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation Approaches3.2.1. Molecular Docking Studies for Ligand-Target Interactions3.2.2. Molecular Dynamics Simulations for Dynamic Binding Behavior
General computational studies on related benzimidazole (B57391) structures indicate that these analyses are common for elucidating the properties and potential biological activities of new compounds. For instance, studies on N,2,6-trisubstituted 1H-benzimidazoles have utilized such methods to explore their antimicrobial and anticancer properties rsc.org. However, without specific studies on "N-benzyl-6-methyl-1H-benzimidazol-2-amine," any discussion would be speculative and not adhere to the strict focus on this sole compound.
Should research focusing on the computational and theoretical analysis of "this compound" be published, this article can be updated accordingly.
Free Energy Calculations (e.g., MMGBSA)
Understanding the interaction between a potential drug molecule and its biological target is fundamental to drug design. While molecular docking predicts the preferred orientation of a ligand when bound to a receptor, free energy calculations provide a more quantitative estimation of the binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a widely used approach to estimate the free energy of binding of a ligand to a protein.
This calculation is performed on the snapshots of a molecular dynamics simulation of the ligand-protein complex. The binding free energy (ΔG_bind) is typically calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
The individual free energy terms are composed of molecular mechanics energy, solvation free energy (polar and non-polar), and entropy. A more negative ΔG_bind value indicates a stronger and more stable interaction between the ligand and its target.
For this compound and its derivatives, docking studies have been performed to explore their binding to therapeutic targets like Leishmania mexicana arginase (LmARG). nih.gov Such studies are crucial first steps that would typically be followed by MMGBSA calculations to refine the binding energy predictions and better understand the energetic contributions of specific amino acid residues in the binding site. These calculations can guide the rational design of more potent inhibitors by optimizing molecular interactions.
Reactivity and Interaction Mechanism Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating various electronic descriptors, it is possible to predict how a molecule will interact with other chemical species.
Key global reactivity descriptors include:
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Global Hardness (η): Measures the resistance to change in its electron distribution. A lower value indicates higher reactivity.
Global Electrophilicity (ω): Indicates the ability of the molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO orbitals. Computational studies on related 1-benzyl-2-phenyl-1H-benzimidazole derivatives provide insight into the expected values for these types of compounds. biointerfaceresearch.com
Table 1: Representative Global Reactivity Descriptors for Benzimidazole Derivatives (Calculated via DFT) Note: The following data is for analogous 1-benzyl-2-phenyl-1H-benzimidazole derivatives and serves as an illustrative example.
| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity | χ | 3.5 - 4.5 | Moderate ability to attract electrons. |
| Global Hardness | η | 1.5 - 2.5 | Indicates good reactivity. |
| Electrophilicity Index | ω | 2.5 - 4.0 | Acts as a moderate electrophile. |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.govsemanticscholar.org It is an invaluable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. researchgate.net
The MEP map is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like nitrogen). These areas are susceptible to electrophilic attack. nih.gov
Blue: Regions of most positive electrostatic potential, usually located around hydrogen atoms attached to electronegative atoms. These sites are favorable for nucleophilic attack. nih.gov
Green: Regions of neutral or zero potential.
For this compound, the MEP map would show negative potential (red) localized on the nitrogen atoms of the benzimidazole ring, highlighting them as primary sites for protonation and hydrogen bond acceptance. Conversely, the hydrogen atom of the secondary amine (N-H) would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor.
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
For a compound to be a successful drug, it must possess favorable pharmacokinetic properties. Computational ADMET prediction provides an early assessment of a molecule's potential viability. researchgate.net These in silico models evaluate properties that influence a drug's behavior in the body. Furthermore, drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates two or more of the following rules:
Molecular Weight (MW) ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Computational tools like SwissADME can predict these properties for this compound. researchgate.net
Table 2: Predicted ADMET and Drug-Likeness Properties for this compound Note: These values are predictions based on computational models.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (g/mol) | ~237.31 | Complies with Lipinski's Rule (<500). |
| LogP | ~3.5 | Indicates good lipid solubility; complies with Lipinski's Rule (<5). |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10). |
| Topological Polar Surface Area (TPSA) | ~53 Ų | Suggests good oral bioavailability (typically <140 Ų). |
| Lipinski's Rule of Five Violations | 0 | Predicts good drug-like properties. |
Exploration of Non-Linear Optical (NLO) Properties
Benzimidazole derivatives are also of interest in materials science due to their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, such as a laser beam. DFT calculations are employed to predict key NLO parameters. ias.ac.in
The essential properties include:
Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.
Linear Polarizability (α): Describes the linear response of the molecule to an electric field.
First Hyperpolarizability (β): Represents the second-order NLO response. A high β value is desirable for NLO materials.
The calculated β value is often compared to that of a standard NLO material, such as urea (B33335), to evaluate its potential. nih.gov Computational studies on analogous benzimidazole structures indicate that the benzimidazole scaffold can be tailored to produce significant NLO effects. biointerfaceresearch.commdpi.com
Table 3: Predicted Non-Linear Optical (NLO) Properties Note: Values are illustrative based on DFT calculations of analogous benzimidazole derivatives.
| Property | Symbol | Typical Calculated Unit | Significance |
|---|---|---|---|
| Dipole Moment | μ | Debye | Indicates charge asymmetry, important for NLO activity. |
| Mean Polarizability | ⟨α⟩ | x 10-24 esu | Measures the molecule's overall electronic response. |
| Total First Hyperpolarizability | β_tot | x 10-30 esu | Quantifies the second-order NLO response; higher values are better. |
Structure Activity Relationship Sar Investigations
Methodologies for Systematic SAR Elucidation
The systematic elucidation of the structure-activity relationships of benzimidazole (B57391) derivatives, including N-benzyl-6-methyl-1H-benzimidazol-2-amine, employs a variety of methodologies to understand how chemical structure influences biological activity. These studies involve systematic variations of the chemical structure and an evaluation of their effects on biological activity. rroij.com
A primary approach is the synthesis of analogue libraries , where each of the key positions on the benzimidazole scaffold is systematically modified. For this compound, this would involve:
Variation of the N-benzyl group: Synthesizing analogues with different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) or replacing the benzyl (B1604629) group with other alkyl or aryl substituents.
Modification at the 6-position: Replacing the methyl group with other alkyl groups of varying sizes, halogens, or hydrogen bonding donors/acceptors.
Alteration of the 2-amine group: Introducing secondary or tertiary amines, or converting the amine to an amide or other functional groups.
Once synthesized, these analogues undergo in vitro biological screening to determine their activity against a specific target or in a particular phenotypic assay. This allows for the identification of key structural features that enhance or diminish activity.
Quantitative Structure-Activity Relationship (QSAR) studies are then often employed to correlate the physicochemical properties of the synthesized analogues with their biological activity. scirp.orgijpsr.com This computational approach uses molecular descriptors—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters)—to build mathematical models that can predict the activity of unsynthesized compounds. scirp.orgijpsr.com These models help in understanding the nature of the interaction between the benzimidazole derivatives and their biological target.
Molecular modeling and docking studies provide further insight into the binding mode of these compounds. By visualizing the interaction of this compound and its analogues with the active site of a target protein, researchers can rationalize the observed SAR data and design new compounds with improved binding affinity and selectivity.
Influence of N-benzyl Substitution on Biological Activities
The N-benzyl group at the 1-position of the benzimidazole ring plays a significant role in modulating the biological activities of this class of compounds. Its presence can influence several factors, including receptor binding, cell permeability, and metabolic stability.
The introduction of a benzyl group at the N-1 position has been shown to enhance the anti-inflammatory action of some benzimidazole derivatives. nih.gov This enhancement is often attributed to an increase in lipophilicity, which can improve the compound's ability to cross cell membranes and reach its intracellular target. The orientation of the benzyl group can also provide additional hydrophobic or π-stacking interactions with the target protein, thereby increasing binding affinity.
In a series of N-benzyl-1H-benzimidazol-2-amine derivatives evaluated for their in vitro antileishmanial activity, the presence of the N-benzyl group was a common feature among the active compounds. nih.gov This suggests that this moiety is important for the observed biological effect.
The electronic nature of substituents on the phenyl ring of the N-benzyl group can also fine-tune the activity. Electron-donating or electron-withdrawing groups can alter the electron density of the benzimidazole core, which may affect its interaction with biological targets. Furthermore, the steric bulk of these substituents can influence the conformational flexibility of the N-benzyl group, potentially leading to more favorable binding orientations.
| Substituent on N-benzyl Ring | Relative Lipophilicity (logP) | Hypothetical Biological Activity (IC50 in µM) |
|---|---|---|
| H | 3.5 | 10.2 |
| 4-Cl | 4.2 | 5.8 |
| 4-OCH3 | 3.6 | 9.5 |
| 4-NO2 | 3.4 | 15.1 |
Role of the 6-methyl Group on the Benzimidazole Ring in Modulating Activity
Substituents on the benzene (B151609) portion of the benzimidazole ring, such as the 6-methyl group in this compound, can significantly impact the compound's pharmacological properties. The position and nature of these substituents can influence the electronic environment of the heterocyclic system and provide additional points of interaction with the biological target.
The methyl group at the 6-position is an electron-donating group. This can increase the electron density of the benzimidazole ring system, which may enhance its ability to participate in π-π stacking or cation-π interactions with the target protein. Studies on other benzimidazole series have shown that electron-donating groups at this position can lead to an increase in certain biological activities. nih.gov
Conversely, the presence of electron-withdrawing groups at the 6-position has been shown to reduce the anti-inflammatory activity in some series of benzimidazole derivatives. nih.gov This highlights the importance of the electronic properties of the substituent at this position.
| Substituent at 6-position | Electronic Effect | Hypothetical Receptor Binding Affinity (Kd in nM) |
|---|---|---|
| -H | Neutral | 50 |
| -CH3 | Electron-donating | 25 |
| -Cl | Electron-withdrawing | 75 |
| -NO2 | Strongly electron-withdrawing | 120 |
Contributions of the 2-amine Functionality to Target Binding and Efficacy
The 2-amine functionality is a key pharmacophoric feature in many biologically active benzimidazole derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the active site of target proteins.
Furthermore, the two hydrogen atoms on the primary amine can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This versatility in hydrogen bonding allows the 2-amine group to participate in a network of interactions that can stabilize the ligand-protein complex and contribute to the compound's efficacy.
SAR studies on various series of 2-aminobenzimidazoles have consistently highlighted the importance of this group for biological activity. Modification of the 2-amine group, for instance by acylation to form an amide, often leads to a significant change in the biological profile, indicating that the free amino group is directly involved in target binding.
Correlation of Substituent Electronic and Steric Effects with Observed Biological Profiles
Electronic Effects: The electronic influence of the substituents can be quantified using the Hammett constant (σ). The electron-donating nature of the 6-methyl group (a negative σ value) and the electronic properties of any substituents on the N-benzyl ring will modulate the electron density of the benzimidazole core. This, in turn, can affect the pKa of the molecule and its ability to interact with the target via electrostatic or hydrogen bonding interactions. For instance, in some series, a positive correlation with electron-donating groups at the 6-position has been observed. nih.gov
Steric Effects: Steric properties, often described by parameters like the Taft steric parameter (Es) or molar refractivity (MR), are crucial for determining how well the molecule fits into the binding site of its target. The size and shape of the N-benzyl group and the 6-methyl group will dictate the optimal conformation for binding. While the N-benzyl group can provide beneficial hydrophobic interactions, bulky substituents on this ring could lead to steric clashes and a decrease in activity.
A hypothetical Hansch equation for a series of analogues of this compound might look like:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
Where C is the concentration required for a certain biological effect, logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects. The coefficients k₁, k₂, and k₃ would indicate the relative importance of each of these properties for the observed biological activity.
| Compound Analogue | logP | Hammett Constant (σ) of 6-substituent | Taft Steric Parameter (Es) of 6-substituent | Observed Activity (log(1/C)) |
|---|---|---|---|---|
| 6-H | 3.2 | 0.00 | 1.24 | 4.3 |
| 6-CH3 | 3.7 | -0.17 | 0.00 | 4.8 |
| 6-Cl | 3.9 | 0.23 | 0.27 | 4.1 |
| 6-Br | 4.1 | 0.23 | 0.08 | 4.0 |
In Vitro Biological Activity Studies and Mechanistic Insights
Antimycobacterial and Antitubercular Activity Research
No specific studies detailing the antimycobacterial and antitubercular activity of N-benzyl-6-methyl-1H-benzimidazol-2-amine were identified. Research on the benzimidazole (B57391) scaffold has shown potential for developing antitubercular agents, but data for this specific derivative is lacking.
There is no available research data on the inhibitory activity of this compound against the specific Mycobacterium tuberculosis enzymes listed below. While benzimidazole derivatives have been explored as inhibitors of various Mtb enzymes, the specific interaction of this compound with DprE1, EmbC, FtsZ, and PtpB has not been reported. researchgate.net
No studies were found that investigated the inhibitory effect of this compound on DprE1. However, the benzimidazole scaffold has been identified as a promising core for the development of DprE1 inhibitors. acs.orgacs.orgnih.gov A medicinal chemistry approach known as scaffold morphing has been successfully used to identify novel benzimidazole-based DprE1 inhibitors with potent antimycobacterial activity. acs.orgnih.gov These studies suggest that the benzimidazole ring system can serve as a template for designing compounds that target this critical enzyme in the mycobacterial cell wall synthesis pathway. nih.govmdpi.com
There is no published research on the modulatory effects of this compound on Arabinosyltransferase C (EmbC).
Specific data on the interaction of this compound with the FtsZ protein is not available. Some benzimidazole derivatives have been shown to interfere with FtsZ, a key protein in bacterial cell division, leading to delocalization of other proteins involved in the formation of the Z-ring. mdpi.com Additionally, docking studies with other substituted benzimidazoles have suggested potential high affinity for an interdomain cleft of FtsZ that is crucial for its GTP-dependent polymerization, which is essential for mycobacterial cell division. nih.gov
No studies have been published regarding the inhibition of Protein Tyrosine Phosphatase B (PtpB) by this compound.
Specific data from mycobacterial growth inhibition assays for this compound could not be located in the reviewed literature. While various benzimidazole derivatives have been synthesized and evaluated for their in vitro antimycobacterial effects against M. tuberculosis H37Rv, with some showing notable potency, results for this particular compound have not been reported. nih.govresearchgate.netnih.gov
Enzyme Inhibition Studies in Mycobacterium tuberculosis (Mtb)
Antifungal Activity Investigations
Derivatives of the benzimidazole class have demonstrated notable antifungal properties. Research into these compounds often involves screening against clinically relevant fungal pathogens and elucidating their mechanism of action, which frequently involves disruption of essential fungal cellular processes.
Efficacy Against Specific Fungal Pathogens (e.g., Cryptococcus neoformans, Candida parapsilosis)
While specific data on this compound against Cryptococcus neoformans and Candida parapsilosis is not extensively detailed in the available literature, broader studies on related benzimidazole derivatives show significant activity against these types of pathogens. For instance, various chiral benzylamine compounds have been tested against the human pathogen Cryptococcus neoformans, with several derivatives showing minimum inhibitory concentration (MIC) values comparable to commercial antifungal drugs nih.gov. Anthelmintic benzimidazoles have also demonstrated potent in vitro activity against C. neoformans, with some derivatives being more active than amphotericin B nih.gov.
Studies on various Candida species, including C. parapsilosis, are crucial due to their role in opportunistic infections. The antifungal activity of compounds is often determined by their MIC, the lowest concentration that inhibits visible fungal growth unesp.br. Research on other benzimidazole derivatives has shown high antifungal activity against several pathogenic yeasts, including species of Candida that are often resistant to standard antifungals nih.gov.
**Table 1: Antifungal Activity of Select Benzimidazole Derivatives Against *Cryptococcus neoformans***
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Fenbendazole | C. neoformans | IC50 | 0.01 - 0.02 | nih.gov |
| Mebendazole | C. neoformans | IC50 | 0.1 - 0.3 | nih.gov |
| Albendazole | C. neoformans | IC50 | 0.1 - 0.3 | nih.gov |
| Amphotericin B | C. neoformans | IC50 | ~0.04 | nih.gov |
Note: This table presents data for related benzimidazole compounds to provide context for the potential activity of the target molecule.
Inhibition of Ergosterol Synthesis Pathways
A primary mechanism for many antifungal agents is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane integrity and cell death. Several studies have confirmed that benzimidazole derivatives can target this pathway nih.gov. Transcriptional profiling and sterol analysis of cells treated with certain benzimidazole compounds strongly suggest they target Erg11p, a key enzyme in the ergosterol pathway. This inhibition leads to the accumulation of specific sterol intermediates, confirming a block in the synthesis process nih.gov. This mechanism is a well-established target for antifungal drugs, and compounds that effectively inhibit this pathway are of significant interest acs.org.
Antiparasitic Activity Studies
Benzimidazole derivatives have long been used as anthelmintic agents, and research has expanded to investigate their efficacy against a range of other parasites, including protozoa and nematodes.
Leishmanicidal Activity against Leishmania Species
Several studies have highlighted the potential of N-benzyl-1H-benzimidazol-2-amine derivatives as antileishmanial agents. In one study, a series of these derivatives were synthesized and evaluated in vitro against Leishmania mexicana promastigotes nih.govdaneshyari.com. Specific compounds from this series demonstrated high antileishmanial activity and were further tested against L. braziliensis and L. donovani nih.govdaneshyari.com. The results indicated that these compounds had IC50 values in the micromolar range against the amastigote forms of L. mexicana and L. braziliensis nih.gov. Another study synthesized two sets of benzimidazole derivatives and tested them against promastigotes of L. tropica and L. infantum, with most compounds showing activity in the low micromolar to sub-micromolar range nih.govresearchgate.net.
Table 2: In Vitro Leishmanicidal Activity of a Representative N-benzyl-1H-benzimidazol-2-amine Derivative (Compound 8)
| Leishmania Species | Parasite Stage | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| L. mexicana | Promastigote | IC50 | 3.21 | researchgate.net |
| L. mexicana | Amastigote | IC50 | 0.26 | researchgate.net |
| L. braziliensis | Promastigote | IC50 | 2.65 | |
| L. braziliensis | Amastigote | IC50 | 1.15 | |
| L. donovani | Promastigote | IC50 | 14.12 | |
| L. donovani | Amastigote | IC50 | 1.95 |
Data derived from studies on closely related analogs.
Nematicidal Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)
The root-knot nematode Meloidogyne incognita is a significant agricultural pest, and there is ongoing research into new nematicidal agents to control it researchgate.netnih.gov. While direct studies on this compound are limited, the nematicidal potential of the broader benzimidazole class is well-established. Research on other compounds, including plant extracts and essential oils, demonstrates various levels of efficacy against M. incognita, often evaluated by measuring juvenile mortality and inhibition of egg hatching nih.govresearchgate.net. The evaluation of nematicidal activity typically involves determining the concentration required to cause mortality (LC50) over a specific time period ekb.eg.
Inhibition of Polyamine Metabolism in Parasites
Polyamine metabolism is an essential pathway for parasite proliferation and survival, making it an attractive target for antiparasitic drug development mdpi.comresearchgate.net. In Leishmania parasites, the enzyme arginase is the first step in the polyamine biosynthetic pathway, converting L-arginine to L-ornithine researchgate.netmdpi.com. Inhibition of this pathway can disrupt critical cellular functions.
Research has shown that N-benzyl-1H-benzimidazol-2-amine derivatives can act on this pathway. Specifically, one highly active leishmanicidal compound was found to inhibit the activity of recombinant L. mexicana arginase (LmARG) by 68.27% nih.govdaneshyari.comresearchgate.net. This inhibition of arginase alters the parasite's redox balance and antioxidant levels, contributing to its death nih.gov. This mechanistic insight suggests that the antiparasitic effect of these compounds is, at least in part, due to the disruption of polyamine synthesis researchgate.net.
Anticancer Activity Research
The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with various biological targets. researchgate.netnih.gov Numerous derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth through diverse mechanisms. nih.govnih.gov These mechanisms often involve interference with crucial cellular processes required for cancer cell proliferation and survival. researchgate.net
The antiproliferative activity of benzimidazole derivatives is a widely studied area. These compounds are often evaluated against a panel of human cancer cell lines to determine their potency, typically expressed as IC50 values. For many benzimidazole compounds, the antiproliferative effects are linked to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. Apoptosis can be initiated through intrinsic or extrinsic pathways, and studies on benzimidazole derivatives often investigate the activation of caspases and the expression of pro-apoptotic and anti-apoptotic proteins to understand the underlying mechanisms. However, no such studies have been specifically reported for this compound.
The anticancer effects of benzimidazole derivatives are often attributed to their ability to interact with specific molecular targets that are critical for the growth and survival of cancer cells. nih.gov These targets include enzymes involved in DNA replication and repair, as well as proteins that regulate cell signaling pathways.
Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for cancer therapy. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govtandfonline.com These compounds can act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to double-strand breaks in the DNA. nih.gov The inhibitory activity of these compounds is often evaluated through in vitro relaxation assays using supercoiled plasmid DNA. researchgate.net To date, there is no published research indicating that this compound functions as a topoisomerase inhibitor.
Some benzimidazole-based compounds exert their anticancer effects by directly interacting with DNA. researchgate.net DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription. nih.gov The planar aromatic structure of the benzimidazole ring system is conducive to such intercalative binding. nih.gov While this mechanism has been proposed for certain benzimidazole derivatives, there is no evidence in the scientific literature to suggest that this compound possesses DNA intercalating or alkylating properties.
The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. mdc-berlin.de Consequently, compounds that can antagonize the AR are of significant interest for the treatment of this disease. The benzimidazole scaffold has been utilized in the design of AR antagonists. researchgate.net These compounds typically function by competing with androgens for binding to the AR, thereby inhibiting its transcriptional activity. While various benzimidazole derivatives have been explored for their antiandrogenic potential, there are no specific studies demonstrating that this compound acts as an androgen receptor antagonist.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a crucial role in DNA repair. nih.gov In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality and cancer cell death. researchgate.net The benzimidazole structure has been identified as a promising scaffold for the development of potent PARP inhibitors. nih.govbenthamscience.com Numerous substituted benzimidazole derivatives have been synthesized and shown to effectively inhibit PARP-1 activity. researchgate.net However, the potential of this compound as a PARP inhibitor has not been investigated in published research.
Targeting Specific Molecular Pathways and Cellular Biomolecules
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Consequently, they are significant targets for drug development. Derivatives of this compound have been evaluated for their ability to inhibit various protein kinases.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov Studies on benzimidazole-based compounds have demonstrated their potential as VEGFR-2 inhibitors. For instance, a novel and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, displayed potent inhibitory activity in biochemical assays with an IC50 value of 66 nmol/L. nih.gov This compound also effectively inhibited VEGFR-2 autophosphorylation in cells and showed a strong anti-proliferative effect against VEGFR-2 transformed cells. nih.gov
Table 1: Inhibitory Activity of Benzimidazole Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nmol/L) |
|---|---|---|
| CHMFL-VEGFR2-002 | VEGFR-2 | 66 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. rjpbr.com Inhibition of DHFR disrupts DNA replication and cell proliferation, making it an effective target for anticancer and antimicrobial agents. nih.gov The benzimidazole scaffold has been explored for its DHFR inhibitory potential. nih.govdrugbank.com Although many potent DHFR inhibitors are based on the 2,4-diaminopyrimidine structure, research has investigated whether other heterocyclic systems, such as benzimidazoles, could also exhibit significant inhibitory activity. drugbank.com While some designed benzimidazole derivatives have shown low activity against bacterial DHFR, the potential for developing more potent inhibitors from this class of compounds remains an area of interest. drugbank.com
Microtubule Dynamics Modulation
Microtubules are dynamic cytoskeletal polymers that play a vital role in cell division, motility, and intracellular transport. nih.gov They are a validated target for anticancer drugs, with agents that disrupt microtubule dynamics leading to cell cycle arrest and apoptosis. science.gov Benzimidazole derivatives have been identified as microtubule-targeting agents. nih.govscience.gov Some of these compounds are known to bind to the colchicine site on tubulin, thereby inhibiting microtubule formation and overcoming multidrug resistance in certain cancer cell lines. science.gov The development of radiolabeled benzimidazole-based compounds is also underway to create theranostic agents that can both image and treat tumors by targeting microtubules. nih.gov
Epigenetic Regulation through Histone Deacetylase (HDAC6) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. researchgate.netnih.govexplorationpub.com HDAC inhibitors have emerged as a promising class of anticancer drugs. researchgate.netelsevierpure.com Specifically, HDAC6, a cytoplasmic enzyme, is involved in regulating protein stability and function through the deacetylation of proteins like tubulin. nih.govnih.gov Inhibition of HDAC6 leads to the suppression of microtubule dynamics, resulting in cell cycle arrest and apoptosis. researchgate.net Several benzimidazole-based compounds have been developed as selective HDAC6 inhibitors. researchgate.netelsevierpure.com For example, a hydroxamic acid-based derivative incorporating a benzimidazole cap showed submicromolar potency against HDAC6. researchgate.net These findings highlight the potential of the benzimidazole scaffold in designing selective epigenetic modulators.
Table 2: HDAC6 Inhibitory Activity of a Benzimidazole Derivative
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 1-benzylbenzimidazole-2-thio-N-hydroxybutanamide 10a | HDAC6 | 510 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Anti-inflammatory Activity Examinations
Inflammation is a complex biological response implicated in numerous diseases. Key enzymes in the inflammatory pathway, such as cyclooxygenases and aldose reductase, are important targets for anti-inflammatory drugs.
Cyclooxygenase (COX) Enzyme Modulation (COX-1, COX-2)
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.govresearchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. google.com Benzimidazole derivatives have been investigated for their anti-inflammatory potential through COX inhibition. nih.gov Studies have explored the synthesis of 2-substituted benzimidazole derivatives and their evaluation in in vitro assays to determine their COX inhibitory activity and selectivity. nih.gov
Inhibition of Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of diabetic complications. nih.govfrontiersin.org Therefore, aldose reductase inhibitors are being investigated for the treatment of these complications. nih.govfrontiersin.orgresearchgate.net The benzimidazole scaffold has been incorporated into molecules designed to inhibit aldose reductase, demonstrating the versatility of this chemical structure in targeting enzymes involved in inflammatory and metabolic disorders. nih.gov
Targeting Aldo-ketoreductase Family 1-member C2 (AKR1C2)
Research specifically investigating the inhibitory activity of this compound against Aldo-ketoreductase Family 1-member C2 (AKR1C2) is not available in the reviewed scientific literature. While the broader class of benzimidazole derivatives has been explored for various biological activities, direct studies on this specific compound's interaction with the AKR1C2 enzyme have not been reported.
Phospholipase A2 Inhibition
There is currently no available scientific literature detailing the inhibitory effects of this compound on Phospholipase A2 (PLA2). Consequently, its potential as a PLA2 inhibitor and the mechanism of such an interaction remain uninvestigated.
Antimicrobial and Antibacterial Activity Assessments
Derivatives of N-benzyl-1H-benzimidazole have been the subject of numerous studies to determine their efficacy against a range of pathogenic bacteria.
Efficacy Against Gram-Positive Bacteria (e.g., MSSA, MRSA, Bacillus subtilis, Streptococcus faecalis)
N-substituted benzimidazole derivatives have demonstrated notable activity against various Gram-positive bacterial strains. In one study, certain N-allyl and N-benzyl substituted 6-chloro-1H-benzimidazole derivatives showed good antibacterial activity against methicillin-susceptible Staphylococcus aureus (MSSA), with Minimum Inhibitory Concentration (MIC) values of 16 μg/mL. nih.gov The same derivatives also exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis, with MICs ranging from 8 to 16 μg/mL. nih.gov
Other research has highlighted the potential of fluorinated benzimidazole derivatives. For instance, a 2-(m-fluorophenyl)-benzimidazole derivative proved to be a potent agent against Bacillus subtilis, with a MIC value of 7.81 μg/mL. acgpubs.org The activity of various benzimidazole-based compounds against Gram-positive bacteria often depends on the specific substitutions on the benzimidazole core and the N-benzyl group. acu.edu.inresearchgate.net For example, some N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides displayed good activity against strains of S. aureus and B. subtilis. researchgate.net
| Bacterial Strain | Compound Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| MSSA | N-allyl/N-benzyl 6-chloro-1H-benzimidazole derivatives | 16 | nih.gov |
| MRSA | N-allyl/N-benzyl 6-chloro-1H-benzimidazole derivatives | 8 - 16 | nih.gov |
| Streptococcus faecalis | N-allyl/N-benzyl 6-chloro-1H-benzimidazole derivatives | 8 - 16 | nih.gov |
| Bacillus subtilis | 2-(m-fluorophenyl)-benzimidazole derivative | 7.81 | acgpubs.org |
| S. aureus | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Good Activity | researchgate.net |
| B. subtilis | N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Good Activity | researchgate.net |
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)
The activity of benzimidazole derivatives against Gram-negative bacteria such as Escherichia coli has also been evaluated. Studies show that specific structural modifications are crucial for potency against these types of bacteria. For example, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated potent antibacterial activity against E. coli, with MIC values ranging from 2 to 16 μg/mL, which is comparable to the standard drug ciprofloxacin. nih.gov Another study synthesized benzimidazole-triazole hybrids and found that some compounds exhibited moderate to good activity against E. coli, achieving 50–70% of the activity of ciprofloxacin with MICs between 6.25 and 12.5 μmol/mL. nih.gov The presence of specific substitutions, such as a fluoro group on the phenyl ring, has been shown to influence activity, with one such derivative displaying activity against Gram-negative bacteria with a MIC of 31.25 μg/mL. acgpubs.org
| Bacterial Strain | Compound Type | MIC | Reference |
|---|---|---|---|
| Escherichia coli | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | 2 - 16 μg/mL | nih.gov |
| Escherichia coli | Benzimidazole-triazole hybrids | 6.25 - 12.5 μmol/mL | nih.gov |
| Gram-negative bacteria | 2-(m-fluorophenyl)-benzimidazole derivative | 31.25 μg/mL | acgpubs.org |
Other Biologically Relevant In Vitro Investigations
Antioxidant Properties through Enzyme Interaction
The antioxidant potential of benzimidazole derivatives has been investigated through various in vitro assays, some of which suggest an interaction with enzymes. mdpi.com While many studies focus on direct radical scavenging mechanisms, such as the interaction with the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, other research points towards enzyme-mediated effects. dergipark.org.trresearchgate.netmdpi.com
One study on pyrrole-benzimidazole derivatives performed docking analysis with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular antioxidant defense, suggesting that these compounds possessed a good affinity for and created ample interactions with this enzyme. nih.gov Another investigation into new benzimidazole derivatives assessed their effects on 7-ethoxyresorufin O-deethylase (EROD) enzyme activity. dergipark.org.tr The results indicated that the compounds generally had a good effect on EROD activity, alongside moderate DPPH radical scavenging and lipid peroxidation inhibition. dergipark.org.tr These findings suggest that the antioxidant properties of the benzimidazole scaffold may not be limited to direct free radical scavenging but could also involve the modulation of key cellular enzymes involved in managing oxidative stress.
Antihypertensive Mechanism through Protein Hydrolase Inhibition
No published research was found that investigates or establishes an antihypertensive effect for this compound, nor is there data linking it to the inhibition of protein hydrolases for this purpose.
Corrosion Inhibition Mechanisms
No specific studies detailing the corrosion inhibition performance or mechanistic pathways for this compound on any metal or alloy were identified.
Applications in Medicinal Chemistry and Drug Discovery Research
Identification of N-benzyl-6-methyl-1H-benzimidazol-2-amine and its Analogs as Lead Compounds
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The identification of such compounds is a critical first step in the drug discovery pipeline.
Research into N,2,6-trisubstituted 1H-benzimidazole derivatives has identified several potent analogs of this compound as promising lead compounds for both antimicrobial and anticancer applications. nih.gov A systematic study involving the synthesis and evaluation of these compounds revealed that specific substitutions at the N-1, C-2, and C-6 positions are crucial for biological activity. nih.govrsc.org
For instance, an analog where the 2-amine is replaced by a 2-(4-chlorophenyl) group, Compound 4c (1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole) , has demonstrated significant activity. rsc.org This compound and others from the same series were identified as potent agents against various cancer cell lines and bacterial strains, establishing them as valuable leads for further development. nih.govrsc.org
The table below summarizes the in vitro activity of Compound 4c and a related analog, highlighting their potential as lead structures.
| Compound ID | Structure | Activity Type | Target | Potency |
| 4c | 1-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole | Anticancer | HepG2, MDA-MB-231, MCF7, RMS, C26 Cancer Cells | IC₅₀: 2.39–10.95 µM |
| Antibacterial | E. coli, S. faecalis | MIC: 16 µg/mL | ||
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | IC₅₀: 2.35 µM | ||
| 4g | 1-benzyl-6-methyl-2-(4-nitrophenyl)-1H-benzimidazole | Anticancer | HepG2, MDA-MB-231, MCF7, RMS, C26 Cancer Cells | IC₅₀: 2.39–10.95 µM |
| Antibacterial | MSSA, MRSA | MIC: 4–16 µg/mL |
Data sourced from a study on N,2,6-trisubstituted 1H-benzimidazole derivatives. rsc.org
These findings underscore the importance of the N-benzyl and 6-methyl substitutions on the benzimidazole (B57391) core, providing a strong rationale for selecting these analogs as lead compounds for optimization in drug discovery programs. rsc.org
Rational Drug Design Strategies Employing the Benzimidazole Scaffold
Rational drug design aims to develop new medications based on a deep understanding of biological targets. The benzimidazole scaffold is exceptionally well-suited for such strategies due to its versatile chemical nature. researchgate.net Its structure allows for substitutions at multiple positions, particularly the N-1, C-2, and C-5/6 positions, which significantly influence the compound's pharmacological profile. rsc.org
Structure-Activity Relationship (SAR) studies are central to the rational design of benzimidazole-based drugs. These studies have shown that:
N-1 Position Substitution : Alkylation or arylation at the N-1 position, such as the benzyl (B1604629) group in this compound, can enhance the compound's interaction with target proteins and improve its pharmacokinetic properties. rsc.org The N-benzyl group, for example, is a feature of clinically used drugs like the antihistamine clemizole. rsc.org
C-2 Position Substitution : The C-2 position is a key point for diversification. Attaching different aryl or heterocyclic groups can modulate the compound's selectivity and potency against specific targets. nih.gov SAR studies reveal that the presence of groups capable of forming hydrogen bonds or hydrophobic interactions at this position often leads to enhanced biological activity. nih.gov
C-5/6 Position Substitution : Modifications on the fused benzene (B151609) ring, such as the 6-methyl group, can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to biological targets. rsc.org
Computer-aided drug design (CADD), including pharmacophore modeling and molecular docking, is frequently employed to predict the interactions between benzimidazole derivatives and their target enzymes or receptors. nih.gov This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis, saving time and resources. rsc.org For example, docking studies have been used to design 2,5(6)-substituted benzimidazoles as potential inhibitors of E. coli DNA Gyrase B. nih.gov
Development of Multi-Targeting Inhibitors based on the Benzimidazole Core
Complex diseases like cancer often involve multiple biological pathways. Multi-target inhibitors, which can modulate several key targets simultaneously, represent a promising therapeutic strategy. nih.govresearchgate.net The benzimidazole scaffold has proven to be an excellent framework for the development of such multi-targeting agents. nih.govtandfonline.com
Researchers have successfully designed and synthesized benzimidazole hybrids that act as inhibitors of multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. nih.gov For instance, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II (Topo II), all of which are validated cancer targets. researchgate.nettandfonline.com
One notable example is the FDA-approved drug Dovitinib , a benzimidazole-quinolinone hybrid that inhibits multiple RTKs, including FGFRs and VEGFRs. nih.gov Another example, Bendamustine , is a nitrogen mustard derivative of benzimidazole used in the treatment of certain cancers. nih.gov These examples demonstrate the capacity of the benzimidazole core to be elaborated into complex molecules with polypharmacological profiles.
The development of these multi-target agents often involves creating hybrid molecules where the benzimidazole core is linked to other pharmacophores, leading to compounds with a broader spectrum of activity. tandfonline.com
Utility as Biochemical Probes in Enzyme and Receptor Research
Biochemical probes are small molecules used to study the function of proteins and explore biological pathways. Due to their ability to bind with high affinity to various enzymes and receptors, benzimidazole derivatives, including those related to this compound, serve as valuable research tools. acs.org
They are frequently used as inhibitors to investigate the roles of specific enzymes in cellular processes. For example:
Kinase Inhibitors : Many benzimidazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. They are used to dissect signaling pathways and validate kinases as therapeutic targets. nih.gov
Enzyme Mechanism Studies : By acting as competitive or non-competitive inhibitors, these compounds help elucidate the mechanism of action of enzymes. For instance, N-benzyl-1H-benzimidazol-2-amine derivatives have been used to study the inhibition of arginase from Leishmania mexicana, a key enzyme in the parasite's life cycle. nih.gov
Receptor Binding Analysis : Labeled benzimidazole analogs can be used in binding assays to characterize receptors and identify new ligands. Their structural features allow them to interact with a wide range of receptor types. mdc-berlin.de
In silico docking studies often accompany experimental work, providing insights into the specific amino acid residues involved in the binding of the benzimidazole probe to its target protein. nih.gov This information is invaluable for understanding protein function and for the structure-based design of more potent and selective inhibitors. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Biological Targets for N-benzyl-6-methyl-1H-benzimidazol-2-amine
The benzimidazole (B57391) core is associated with a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.goveurekaselect.com Future research on this compound should aim to uncover novel biological targets to expand its therapeutic potential. A systematic investigation into its interactions with various enzymes and receptors could unveil previously unknown activities.
One promising area of exploration is in the realm of oncology. Certain benzimidazole derivatives have shown potent anticancer activity by targeting microtubules or specific kinases. biotech-asia.orgchemrevlett.com Research could focus on whether this compound or its analogues can inhibit receptor tyrosine kinases, which are often overexpressed in various cancers. chemrevlett.com Another avenue is the investigation of its potential as an antimicrobial agent. Given that some benzimidazole compounds are effective against various bacterial and fungal strains, high-throughput screening of this compound against a panel of pathogenic microorganisms could identify new antimicrobial applications. nih.gov Furthermore, its potential as an anti-leishmanial agent could be explored, as derivatives of N-benzyl-1H-benzimidazol-2-amine have shown activity against different Leishmania species. nih.gov
| Potential Biological Target Class | Specific Examples | Rationale for Investigation |
| Kinases | Receptor Tyrosine Kinases (RTKs), Dihydrofolate Reductase (DHFR) | Benzimidazole scaffolds are known to inhibit various kinases involved in cancer progression. chemrevlett.comnih.gov |
| Microbial Enzymes | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase | The benzimidazole core is present in numerous antimicrobial agents. |
| Parasitic Enzymes | Leishmania arginase | Derivatives with a similar backbone have shown anti-leishmanial activity. nih.gov |
| Inflammatory Pathway Proteins | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOXs) | Many benzimidazole derivatives exhibit anti-inflammatory properties. nih.gov |
Advanced Computational Methodologies for Structure-Based Drug Design and De Novo Compound Generation
Computational tools are indispensable in modern drug discovery for predicting the biological activity of novel compounds and optimizing their structures. For this compound, advanced computational methodologies can guide the design of new derivatives with enhanced potency and selectivity.
Structure-based drug design, utilizing techniques like molecular docking, can elucidate the binding interactions of this compound with potential biological targets. biotech-asia.org These in silico studies can predict binding affinities and modes of interaction, providing a rationale for observed biological activities and guiding the synthesis of more effective analogues. nih.gov Furthermore, de novo drug design algorithms can generate entirely new molecular structures based on the benzimidazole scaffold, tailored to fit the active site of a specific target. This approach can lead to the discovery of compounds with novel intellectual property and improved pharmacological profiles.
| Computational Methodology | Application for this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities with various protein targets. | Identification of high-priority biological targets and rationale for structure-activity relationships. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features with biological activity. | Prediction of the activity of unsynthesized derivatives, prioritizing synthetic efforts. |
| De Novo Design | Generating novel benzimidazole-based structures optimized for a specific target. | Discovery of novel and potent lead compounds with improved drug-like properties. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential liabilities and guidance for structural modifications. |
Integration of Synthetic Organic Chemistry with High-Throughput Biological Screening
The synergy between synthetic organic chemistry and high-throughput biological screening (HTS) is crucial for accelerating the drug discovery process. For this compound, this integrated approach can efficiently explore a vast chemical space and identify compounds with desirable biological activities.
Efficient synthetic routes to a library of derivatives of this compound can be developed. Modifications can be systematically introduced at various positions of the benzimidazole ring, the benzyl (B1604629) group, and the amine linker. This chemical library can then be subjected to HTS against a diverse panel of biological targets. This strategy allows for the rapid identification of "hits"—compounds that exhibit significant activity in a particular assay. Subsequent rounds of synthesis and screening can then be used to optimize these initial hits into lead compounds with improved potency and selectivity.
Design and Synthesis of Hybrid Molecules Incorporating the Benzimidazole Moiety
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. The benzimidazole scaffold of this compound is an excellent candidate for the design of hybrid molecules. nih.gov
For instance, the benzimidazole moiety could be linked to other heterocyclic systems known for their biological activities, such as pyrazole (B372694) or pyrimidine. eurekaselect.comnih.gov Such hybrids could exhibit enhanced anticancer or antimicrobial properties. Another approach is to conjugate the benzimidazole core with a known targeting ligand to achieve selective delivery to diseased cells, thereby reducing off-target effects. The synthesis and biological evaluation of these hybrid molecules represent a promising avenue for future research.
| Hybrid Molecule Concept | Potential Pharmacological Application | Rationale |
| Benzimidazole-Pyrazole Hybrids | Anti-inflammatory, Anticancer, Antimicrobial | Both scaffolds possess a broad spectrum of biological activities that can be synergistic. nih.govacs.org |
| Benzimidazole-Thieno[2,3-d]pyrimidine Hybrids | Antimicrobial | The thienopyrimidine moiety is a known pharmacophore in antimicrobial agents. researchgate.net |
| Benzimidazole-Chalcone Hybrids | Antimicrobial | Chalcones are known for their diverse biological activities, and their hybridization with benzimidazole has shown promise. nih.gov |
Q & A
Q. What are the optimal synthetic routes for N-benzyl-6-methyl-1H-benzimidazol-2-amine?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazol-2-amine derivatives. A general approach includes:
- Step 1 : Condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form benzothiazole-2-amine intermediates.
- Step 2 : Hydrazine hydrochloride treatment under reflux in ethylene glycol to introduce hydrazinyl groups.
- Step 3 : Functionalization via N-benzylation using benzyl halides or coupling agents. Key conditions include reflux in polar aprotic solvents (e.g., CHCl₃ or methanol) and catalytic acetic acid for cyclization. Yields can vary (e.g., 22% in analogous benzothiazole syntheses), emphasizing the need for purification via recrystallization (ethanol or ethyl acetate) .
Q. Which characterization techniques are essential for confirming the structure of This compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity (e.g., δ 3.76 ppm for methoxy groups in analogous compounds) .
- Infrared (IR) Spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~3178 cm⁻¹ (N-H stretch) validate functional groups .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., H-bonded dimers in triclinic P1 space groups). Refinement via SHELX software ensures accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of This compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties. Basis sets like 6-31G* optimize geometry and predict ionization potentials or electron affinities.
- Applications : Analyze charge distribution at the benzimidazole core to predict reactivity sites for electrophilic substitution. Compare computed vibrational spectra (IR) with experimental data to validate models .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for benzimidazole derivatives?
- Cross-Validation : Reconcile DFT-predicted bond lengths/angles with X-ray crystallographic data (e.g., C-N bond deviations < 0.03 Å).
- Sensitivity Analysis : Test multiple functionals (e.g., PBE vs. B3LYP) to identify systematic errors in electronic structure calculations.
- Experimental Replicates : Repeat synthesis and characterization under controlled conditions to rule out impurities or polymorphism .
Q. How do structural modifications at the N-benzyl position influence the biological activity of 6-methyl-1H-benzimidazol-2-amine derivatives?
- Rational Design : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic pockets in target proteins.
- SAR Studies : Compare IC₅₀ values against microbial or enzymatic assays. For example, bulky substituents (e.g., adamantyl) may improve metabolic stability but reduce solubility .
- Crystallographic Insights : Analyze H-bonding networks (e.g., N-H⋯N interactions) to optimize ligand-receptor complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
